molecular formula C9H17NO3 B6603928 tert-butyl 2-(N-methylacetamido)acetate CAS No. 168553-60-4

tert-butyl 2-(N-methylacetamido)acetate

Cat. No.: B6603928
CAS No.: 168553-60-4
M. Wt: 187.24 g/mol
InChI Key: HBOXCPCHNUKDJF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(N-methylacetamido)acetate: is an organic compound with the molecular formula C9H17NO3. It is a derivative of acetic acid and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a tert-butyl group, an N-methylacetamido group, and an acetate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(N-methylacetamido)acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetate with N-methylacetamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of sulfuric acid and acetic acid as solvents . Another method involves the use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites, which facilitate the additive reaction of acetic acid with isobutene .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize tertiary butanol and acetic anhydride as feedstocks, with the reaction being catalyzed by sulfuric acid or other strong acids . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(N-methylacetamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(N-methylacetamido)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is employed in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into the biochemical pathways involved .

Medicine: It is investigated for its pharmacological properties and its ability to modulate biological targets, such as enzymes and receptors .

Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of coatings, adhesives, and other chemical products. Its unique chemical properties make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(N-methylacetamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate, inhibitor, or modulator, depending on the context of the reaction. The pathways involved in its mechanism of action include:

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(N-methylacetamido)acetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

tert-butyl 2-[acetyl(methyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(11)10(5)6-8(12)13-9(2,3)4/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOXCPCHNUKDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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